Motilin-(1-11) (human)
Description
Historical Context of Motilin Discovery and Early Research Focus
The journey of motilin discovery began in the 1960s when researchers observed that alkalinizing the duodenum in dogs triggered strong gastric contractions. wikipedia.orgfrontiersin.org This led to the hypothesis that a substance was being released from the duodenal mucosa to stimulate this motor activity. frontiersin.org In the early 1970s, J.C. Brown and his colleagues successfully isolated and identified this polypeptide, naming it "motilin" due to its motility-stimulating properties. wikipedia.orgfrontiersin.orgnih.gov
Early research primarily focused on understanding the primary structure and physiological role of the full-length 22-amino acid motilin peptide. frontiersin.org Scientists determined its amino acid sequence and established its function in regulating the inter-digestive migrating motor complex (MMC). wikipedia.orgfrontiersin.org These foundational studies, often conducted in dogs, revealed that motilin is released cyclically during fasting and that food intake inhibits its secretion. wikipedia.orgfrontiersin.org The development of radioimmunoassays for motilin was a significant step, allowing for the measurement of its circulating levels and furthering the understanding of its physiological regulation.
The Significance of Human Motilin-(1-11) as an Active Peptide Fragment and Research Tool
Further investigations into the structure-function relationship of motilin revealed that the biological activity resides primarily in the N-terminal portion of the molecule. physiology.org This led to the synthesis and study of various motilin fragments. Among these, Motilin-(1-11) (human) has emerged as a particularly important research tool.
Studies have demonstrated that the N-terminal region of motilin is highly conserved across different mammalian species, indicating its crucial role in receptor binding and activation. frontiersin.orgnih.gov Research on human motilin receptors has confirmed that they are sensitive to the NH2-terminal portion of the motilin molecule. physiology.org Motilin-(1-11) has been shown to be a full agonist at the human motilin receptor, meaning it can bind to and activate the receptor to elicit a physiological response. guidetopharmacology.orgguidetomalariapharmacology.org This makes it an invaluable tool for studying the pharmacology of the motilin receptor and for investigating the downstream signaling pathways activated by motilin. The ability of this fragment to mimic the effects of the full-length hormone allows researchers to probe the specific mechanisms of motilin action in a more controlled manner.
Current Academic Research Landscape and Unanswered Questions regarding Motilin-(1-11) (human)
The current academic research landscape continues to explore the multifaceted roles of motilin and its analogs, including Motilin-(1-11). The discovery that the antibiotic erythromycin (B1671065) acts as a motilin receptor agonist opened up new avenues for therapeutic development, particularly for conditions characterized by impaired gastrointestinal motility, such as gastroparesis. frontiersin.orgtaylorandfrancis.com However, the development of motilin agonists has faced challenges, including issues of desensitization and species differences. reprocell.comnih.gov
Despite decades of research, several questions regarding Motilin-(1-11) and the broader motilin system remain unanswered. A key area of ongoing investigation is the precise intracellular signaling cascade triggered by motilin receptor activation. reprocell.com While it is known that the receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11, leading to increases in intracellular calcium, the finer details of the downstream pathways are still being elucidated. frontiersin.orgnih.gov
Furthermore, the full extent of motilin's physiological functions beyond its role in the MMC is not completely understood. frontiersin.org The presence of motilin receptors in the central nervous system suggests potential roles in other physiological processes. frontiersin.org Recent studies have also pointed to a possible role for motilin in signaling hunger and regulating food intake, which could have implications for obesity research. frontiersin.orgclinicaltrials.gov The development of more specific and stable motilin receptor agonists and antagonists, using fragments like Motilin-(1-11) as a starting point, is crucial for dissecting these functions and for the potential development of new therapeutic agents. nih.gov The use of advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is also enhancing the ability to accurately measure motilin levels and study its physiology in greater detail. frontiersin.org
Research Findings on Motilin-(1-11) (human)
| Research Area | Key Findings |
| Receptor Binding and Activity | Motilin-(1-11) (human) is a full agonist at the human motilin receptor. guidetopharmacology.orgguidetomalariapharmacology.org |
| Structure-Function Relationship | The N-terminal region of motilin, including the first 11 amino acids, is critical for its biological activity. physiology.org |
| Pharmacological Tool | Used to study the pharmacology of the motilin receptor and its signaling pathways. |
| Therapeutic Potential | Serves as a basis for the design of motilin receptor agonists for treating gastrointestinal motility disorders. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C65H92N12O17 |
|---|---|
Molecular Weight |
1313.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H92N12O17/c1-8-37(6)54(75-61(89)49-20-15-29-77(49)64(92)53(36(4)5)74-56(84)43(66)31-39-16-11-9-12-17-39)62(90)73-48(32-40-18-13-10-14-19-40)60(88)76-55(38(7)78)63(91)72-47(33-41-21-23-42(79)24-22-41)57(85)68-34-51(81)69-44(26-28-52(82)83)58(86)71-46(30-35(2)3)59(87)70-45(65(93)94)25-27-50(67)80/h9-14,16-19,21-24,35-38,43-49,53-55,78-79H,8,15,20,25-34,66H2,1-7H3,(H2,67,80)(H,68,85)(H,69,81)(H,70,87)(H,71,86)(H,72,91)(H,73,90)(H,74,84)(H,75,89)(H,76,88)(H,82,83)(H,93,94)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-/m0/s1 |
InChI Key |
NIJZPHVXEFJULR-XUPMJSFCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Molecular and Genetic Foundations of Human Motilin
Gene Encoding and Genomic Localization of Human Motilin
The molecular blueprint for human motilin is contained within the motilin gene, officially designated as MLN. genecards.orgwikipedia.org This gene resides on the short (p) arm of human chromosome 6, specifically at the genomic location 6p21.3. nii.ac.jpnih.gov The entire MLN gene spans a region of approximately 9,000 base pairs (9 kb). genecards.orgresearcher.life Its architecture is characterized by a segmented structure, consisting of five distinct regions called exons that contain the protein-coding information, interspersed by four non-coding regions known as introns. nii.ac.jpresearcher.life
Precursor Processing and Peptide Maturation
The MLN gene directs the synthesis of a precursor protein known as a preprohormone. genecards.orgreprocell.com This initial protein is biologically inactive and must undergo a series of modifications, a process known as post-translational processing, to yield the functional hormone. This maturation process involves enzymatic cleavage of the preprohormone to produce two distinct peptides: the mature, 22-amino-acid motilin hormone and a larger byproduct referred to as motilin-associated peptide (MAP). genecards.orgreprocell.comsciengine.comguidetopharmacology.org
The human motilin preprohormone is a polypeptide chain composed of 115 amino acids. sinobiological.comnih.gov Its structure can be divided into three main components. At the beginning (N-terminus) is a 25-amino-acid signal peptide, which guides the preprohormone to the correct cellular location for secretion. sinobiological.comnih.gov Following the signal peptide is the 22-amino-acid sequence that will become the mature motilin hormone. The remainder of the precursor is a 68-amino-acid C-terminal peptide, the motilin-associated peptide (MAP). sinobiological.comnih.gov
The genetic information for these components is distributed across the gene's five exons in a specific arrangement:
Exon I: Encodes the 5' untranslated region of the motilin messenger RNA (mRNA), which is involved in regulating gene expression. nii.ac.jpresearcher.life
Exons II and III: These two exons together code for the signal peptide and the mature 22-amino-acid motilin. Unusually, the coding sequence for the motilin peptide itself is split by an intron, with part of the sequence on Exon II and the rest on Exon III. nii.ac.jpresearcher.life
Exons IV and V: The majority of the motilin-associated peptide (MAP) is encoded by Exons III and IV. The final two amino acids of the entire preprohormone and the 3' untranslated region of the mRNA are encoded by Exon V. researcher.life
Human Motilin Receptor Mln R/gpr38 : Structure, Expression, and Functional Heterogeneity
Molecular Characterization of the Human Motilin Receptor
The molecular identity of the motilin receptor has been elucidated through cloning and sequencing, revealing its classification and relationship to other receptors.
The human motilin receptor is a G protein-coupled receptor (GPCR), a large family of transmembrane receptors that play a crucial role in cellular signaling. wikipedia.orgreprocell.comfrontiersin.org Specifically, it belongs to the Class A (Rhodopsin) family of GPCRs. ebi.ac.ukgpcrdb.org Upon activation by its ligand, motilin, the receptor couples with Gq/11 proteins. researchmap.jp This interaction stimulates phospholipase C, leading to the synthesis of inositol (B14025) trisphosphate and diacylglycerol, which in turn increases intracellular calcium levels, ultimately causing smooth muscle contraction. frontiersin.orgresearchmap.jpnih.gov The gene for the human motilin receptor is located on chromosome 13. wikipedia.orgreprocell.com
Anatomical and Cellular Distribution of Human Motilin Receptors
The expression of motilin receptors is predominantly localized to the gastrointestinal tract, with specific patterns of distribution at both the tissue and cellular levels.
The motilin receptor is expressed in various cell types within the gastrointestinal tract, including enteric neurons, smooth muscle cells, and the mucosa. nih.govfrontiersin.org Studies have shown that motilin receptors are present on both the nerves and muscles of the antral wall. physiology.orgphysiology.org The receptor protein is densely expressed on smooth muscle cells within the stomach, a subtype referred to as the "m" receptor, and on enteric nerves intrinsic to the stomach, known as the "n" receptor subtype. reprocell.com The presence of motilin receptors on enteric neurons within the myenteric plexus has been confirmed in humans. plos.org Additionally, motilin receptor expression has been identified in the gastrointestinal mucosa. frontiersin.orgnih.gov
The distribution of motilin receptors exhibits regional specificity throughout the human gastrointestinal tract. The highest concentration of motilin receptors is found in the antrum of the stomach. physiology.orgphysiology.org Following the antrum, the duodenum and jejunum also show significant expression. nih.govwikipedia.org The expression of motilin receptor RNA has been detected in the duodenum, jejunum, and colon. reprocell.com While the proximal duodenum has a high density of receptors, there is a decreasing gradient along the more distal small intestine. physiology.orgphysiology.org Motilin receptors have also been detected in the colon. physiology.orgphysiology.org
Beyond the gastrointestinal tract, motilin receptors have been identified in extraintestinal tissues, most notably the central nervous system (CNS). frontiersin.orgphysiology.orgphysiology.org The presence of motilin receptors has been indicated in various brain regions, including the hippocampus, hypothalamus, and cerebellum, suggesting a role in the gut-brain axis. nih.govfrontiersin.org However, the physiological significance and functional roles of these CNS receptors are still largely unexplored. physiology.orgphysiology.orgfrontiersin.org
Interactive Data Tables
Table 1: Regional Distribution of Human Motilin Receptors in the Gastrointestinal Tract
| Region | Receptor Density/Expression Level | Primary Cell Types | Supporting Evidence |
| Gastric Antrum | Highest concentration | Enteric neurons, Smooth muscle cells | physiology.orgphysiology.org |
| Duodenum | High, with a decreasing gradient distally | Enteric neurons, Mucosa | reprocell.comphysiology.orgphysiology.org |
| Jejunum | Moderate | Mucosa | reprocell.com |
| Colon | Detected | Enteric neurons, Mucosa | reprocell.comphysiology.orgphysiology.org |
Table 2: Molecular Characteristics of the Human Motilin Receptor
| Characteristic | Description | References |
| Receptor Type | G protein-coupled receptor (GPCR), Class A (Rhodopsin) | ebi.ac.ukwikipedia.orgreprocell.comfrontiersin.orggpcrdb.org |
| Signaling Pathway | Couples to Gq/11, activates Phospholipase C | frontiersin.orgresearchmap.jpnih.gov |
| Homology | 52% overall identity with ghrelin receptor (86% in transmembrane domains) | frontiersin.orgfrontiersin.orgguidetopharmacology.orgnih.govcas.cn |
| Gene Location | Chromosome 13 | wikipedia.orgreprocell.com |
Receptor Subtypes and Functional Heterogeneity in Human Tissues
The human motilin receptor (MLN-R), also known as G protein-coupled receptor 38 (GPR38), exhibits functional diversity in different tissues, which has led to the proposal of receptor subtypes. physiology.orgphysiology.orgreprocell.com This heterogeneity is primarily discussed in the context of neural versus muscular localizations within the gastrointestinal tract. physiology.orgreprocell.com
Evidence for Neural vs. Muscular Receptor Subtypes ("n" and "m" subtypes)
Evidence suggests the existence of distinct neural ("n") and muscular ("m") subtypes of the motilin receptor in human tissues. physiology.orgreprocell.com The receptor protein is most densely expressed on enteric nerves ("n" subtype) and smooth muscle cells ("m" subtype) within the stomach. reprocell.com Studies on the human antrum have shown that motilin receptors are predominantly located in the neural structures of the antral wall, although they are also present on antral muscles. physiology.orgphysiology.org
Functional studies support this distinction. For instance, motilin-induced contractions appear to involve both a direct action on smooth muscle cells and neural mediation, often involving acetylcholine (B1216132). physiology.orgphysiology.org In humans, the phase III contractions in the antrum induced by motilin can be blocked by the muscarinic antagonist atropine (B194438), pointing to a neural pathway. physiology.org The "n" type receptors are thought to activate muscarinic cholinergic neurons in the distal antral pump of the stomach. reprocell.com This neural mediation is a key line of evidence for the existence of a distinct neural motilin receptor subtype. physiology.orgold-herborn-university.de
The distribution of motilin receptors varies along the gastrointestinal tract. The highest concentration is found in the antrum, primarily in neural preparations. physiology.orgphysiology.orgcapes.gov.br Motilin binding has been detected in both nerve- and muscle-enriched solutions from the antrum, but only in neural fractions of the corpus, fundus, and duodenum. physiology.orgphysiology.org Furthermore, motilin receptors have been identified in the myenteric plexus and more weakly in the smooth muscle cells of the human colon and ileum. universiteitleiden.nl
Table 1: Evidence for Neural ("n") vs. Muscular ("m") Motilin Receptor Subtypes
| Feature | Neural ("n") Subtype | Muscular ("m") Subtype | Key Findings | Citations |
|---|---|---|---|---|
| Primary Location | Enteric nerves in the stomach wall, myenteric plexus. | Smooth muscle cells in the stomach. | Receptors are predominantly found in neural structures of the antrum. | physiology.orgphysiology.orgreprocell.comuniversiteitleiden.nl |
| Proposed Function | Mediates motilin's effects via neurotransmitter release (e.g., acetylcholine). | Mediates direct contraction of smooth muscle. | Motilin-induced antral contractions are blocked by atropine, indicating a neural pathway. | physiology.orgreprocell.com |
| Tissue Distribution | Highest in the antrum; also present in the corpus, fundus, and duodenum. | Primarily in the antrum. | Binding studies show higher receptor concentration in antral synaptosomes. | physiology.orgphysiology.org |
Differential Binding Affinities for Various Motilin Agonists and Analogues
A significant piece of evidence for the existence of motilin receptor subtypes comes from the differential binding affinities of various motilin agonists and analogues. physiology.orgphysiology.org Studies comparing neural- and muscle-enriched preparations from the human antrum have revealed these differences. physiology.orgphysiology.org
While the affinity for the full-length motilin peptide, Mot-(1-22), was similar in both neural and muscular membrane fractions, the affinities for the N-terminal fragment Mot-(1-12) and the motilin antagonist Mot-(1-12)(CH2NH)10–11 were significantly different. physiology.orgphysiology.org Specifically, the muscular receptor subtype showed a lower affinity for both Mot-(1-12) and the antagonist compared to the neural subtype. physiology.org
The macrolide antibiotic erythromycin (B1671065), a known motilin receptor agonist, also exhibits effects that suggest receptor heterogeneity. physiology.orgreprocell.com Functional studies in rabbits have shown that erythromycin can induce an inotropic effect via muscular motilin receptors and a chronotropic effect at lower doses via receptors on cholinergic nerves. physiology.org This supports the concept of functionally distinct neural and muscular receptors that can be differentially activated. physiology.org
Table 2: Differential Binding Affinities of Motilin Agonists and Analogues
| Compound | Neural Receptor ("n" subtype) Affinity (pIC50) | Muscular Receptor ("m" subtype) Affinity (pIC50) | Key Findings | Citations |
|---|---|---|---|---|
| Mot-(1-22) | 9.00 ± 0.02 | 9.02 ± 0.04 | Similar affinity for both subtypes. | physiology.org |
| Mot-(1-12) | 7.63 ± 0.08 | 6.36 ± 0.13 | Significantly higher affinity for the neural subtype. | physiology.org |
| Mot-(1-12)(CH2NH)10–11 (antagonist) | 6.07 ± 0.04 | 5.47 ± 0.06 | Significantly higher affinity for the neural subtype. | physiology.org |
| Erythromycin | Not explicitly quantified in human binding studies, but functional studies suggest higher sensitivity of the neural receptor. | Not explicitly quantified in human binding studies. | Functional studies imply differential sensitivity between neural and muscular receptors. | physiology.org |
Mechanisms of Motilin Release and Regulation Preclinical and Ex Vivo Insights
Cellular Sources of Motilin Secretion (Mo Cells) in the Upper Small Intestine
Motilin is a 22-amino acid polypeptide hormone primarily synthesized and secreted by specialized enteroendocrine cells known as Mo cells (or M cells). wikipedia.orggastrores.orgnih.gov These cells are predominantly located in the crypts of the mucosa of the upper small intestine, with the highest concentrations found in the duodenum and jejunum. wikipedia.orggastrores.orgnih.gov Recent studies utilizing human duodenal organoids have further elucidated the characteristics of these cells, revealing that they co-express other hormones like ghrelin and cholecystokinin (B1591339) (CCK). nih.govfrontiersin.org The strategic location of Mo cells within the proximal small intestine allows them to efficiently sense and respond to luminal contents and neural signals, initiating the physiological responses attributed to motilin.
Regulatory Pathways Influencing Motilin Secretion
The release of motilin from Mo cells is a complex process governed by a variety of neural, humoral, and luminal signals. Preclinical and ex vivo studies have been instrumental in dissecting these intricate regulatory pathways.
Humoral and Luminal Modulators of Release (e.g., Neurotransmitters, Peptides, Acidification, Macronutrients)
A diverse array of chemical signals originating from the lumen of the gut and from local nerve and endocrine cells fine-tunes motilin secretion.
Neurotransmitters and Peptides:
Serotonin (5-HT): Serotonin is a key player in a positive feedback loop involving motilin. Motilin stimulates the release of 5-HT from enteric serotonergic neurons and enterochromaffin (EC) cells. frontiersin.orgjnmjournal.orgresearchgate.net This released 5-HT, in turn, can stimulate motilin release, possibly through the activation of 5-HT3 receptors. frontiersin.org
Dopamine (B1211576): The effect of dopamine on motilin secretion appears to be context-dependent. In fasting individuals, dopamine infusion decreases plasma motilin levels, while after a meal, it can increase motilin secretion. mdpi.com
Other Peptides: Studies have investigated the effects of various other peptides on motilin release. For instance, bombesin (B8815690) has been shown to stimulate motilin release in dogs. physiology.org Conversely, somatostatin (B550006) is known to inhibit the secretion of multiple gut hormones, including motilin. abdominalkey.com In rat studies, substance P, neurotensin, and bradykinin (B550075) did not show a direct secretory effect on intestinal mucosal mast cells, and neither did motilin itself. nih.gov
Acidification: Duodenal pH is a critical regulator of motilin release. Both acidification and alkalinization of the duodenal lumen have been shown to stimulate motilin secretion. frontiersin.org In vivo and in vitro studies have demonstrated that lowering the pH in the duodenum triggers motilin release. nih.govnih.gov Research using human duodenal organoids confirmed that acidification to pH 5.0 is a potent stimulus for M-cell electrical activity and a modest inducer of motilin release, an effect attributed to acid-sensing ion channels. nih.gov
Macronutrients: The composition of a meal significantly influences postprandial motilin levels.
Fats: Ingestion of fat has been shown to stimulate motilin release in several studies. nih.govjst.go.jp Ex vivo experiments with human duodenal organoids have identified specific receptors involved in this process. Activation of the long-chain fatty acid receptor FFA1 and the monoacylglycerol receptor GPR119 both led to a significant increase in motilin secretion. nih.gov
Proteins and Amino Acids: The effect of protein on motilin release can be variable, with some studies reporting an increase and others a decrease or no effect. frontiersin.orgjst.go.jp In normal volunteers, a protein meal elevated plasma motilin levels. jst.go.jp However, arginine infusion has been shown to lower it. jst.go.jp
Carbohydrates: Glucose administration, either orally or intravenously, generally leads to a decrease in motilin release. wikipedia.orgnih.govjst.go.jp
Table 1: Summary of Key Modulators of Motilin Secretion (Preclinical & Ex Vivo)
| Modulator | Effect on Motilin Release | Key Findings/Model System | Citation(s) |
|---|---|---|---|
| Neural Regulators | |||
| Acetylcholine (B1216132) (Cholinergic Agonists) | Stimulation | Blocked by atropine (B194438)/hexamethonium; direct stimulation in canine duodenal perifusion. | nih.govfrontiersin.orgjnmjournal.org |
| Vagus Nerve Stimulation | Stimulation | Increases plasma motilin in dogs; effect is atropine-sensitive. | nih.govfrontiersin.org |
| Vagal Blockade/Vagotomy | No abolishment of release | Suggests a role for non-vagal cholinergic pathways. | nih.govfrontiersin.org |
| Humoral/Luminal Modulators | |||
| Serotonin (5-HT) | Stimulation | Part of a positive feedback loop with motilin. | frontiersin.orgjnmjournal.org |
| Dopamine | Variable | Decreases in fasting state, increases postprandially. | mdpi.com |
| Bombesin | Stimulation | Increases plasma motilin in dogs. | physiology.org |
| Somatostatin | Inhibition | General inhibitor of gut hormone secretion. | abdominalkey.com |
| Duodenal Acidification (Low pH) | Stimulation | Potent stimulus in human duodenal organoids (pH 5.0). | nih.govnih.gov |
| Duodenal Alkalinization (High pH) | Stimulation | Increases gastric motor activity and motilin in dogs. | frontiersin.org |
| Fats (Fatty Acids) | Stimulation | Mediated by FFA1 and GPR119 receptors in human organoids. | nih.govjst.go.jp |
| Glucose | Inhibition | Oral or intravenous administration lowers motilin. | wikipedia.orgnih.govjst.go.jp |
| Protein/Amino Acids | Variable | Protein meal increased levels; arginine infusion decreased levels. | frontiersin.orgjst.go.jp |
| Bile Acids | Stimulation | Activation of GPBAR1 receptor stimulates secretion in human organoids. | nih.gov |
Autocrine and Paracrine Feedback Mechanisms of Motilin on its Own Release
Evidence from canine studies suggests the existence of a positive feedback mechanism where motilin can stimulate its own release. wikipedia.orgfrontiersin.org The administration of exogenous motilin in dogs leads to a subsequent peak in endogenous canine motilin levels. nih.gov This effect appears to be mediated primarily through a non-vagal cholinergic (muscarinic) pathway. nih.gov This autocrine or paracrine loop, where motilin promotes further secretion from Mo cells, is thought to be part of a larger positive feedback system involving serotonin. frontiersin.org Motilin stimulates the release of 5-HT, which in turn can further stimulate motilin release, creating a self-amplifying cycle that contributes to the sharp peaks in motilin concentration observed during the interdigestive state. frontiersin.orgjnmjournal.org
Cyclic Release Patterns during Fasting (Interdigestive State)
One of the most distinct features of motilin secretion is its cyclical pattern during the fasting or interdigestive state. wikipedia.orggastrores.org In humans, plasma motilin levels rise and fall in a periodic fashion, with peaks occurring approximately every 90 to 120 minutes. wikipedia.orggastrores.orgfrontiersin.org This rhythmic release is tightly correlated with the phases of the Migrating Motor Complex (MMC), a recurring pattern of gastrointestinal motility that acts as an "intestinal housekeeper" to sweep undigested debris and bacteria down the gut. gastrores.orgclevelandclinic.orgnih.gov
The peak in plasma motilin concentration typically precedes the onset of the powerful, lumen-occluding contractions of phase III of the MMC in the stomach and upper small intestine. nih.govnih.gov Infusion of exogenous motilin during the quiescent phase I of the MMC can prematurely induce a phase III-like activity front, strongly suggesting that the cyclic rise in motilin is a key factor in initiating these contractions. nih.gov The precise mechanism that governs the intrinsic rhythm of motilin release is not fully understood, but it is thought to involve a complex interplay of neural clocks within the enteric nervous system and feedback from luminal factors like bile and pH changes. nih.govnih.gov
Postprandial Release Mechanisms (e.g., Gastric Distension, Cerebral Stimulation)
The ingestion of a meal disrupts the cyclic MMC pattern and the associated rhythmic release of motilin. frontiersin.orgnih.gov The postprandial response of motilin is complex and depends on the meal's composition, but studies have identified early neurogenic mechanisms that contribute to its release immediately after eating.
In humans, a transient rise in plasma motilin can occur within the first 30 minutes following a meal. frontiersin.orgnih.gov Investigations into this early release have pointed to two key stimuli:
Gastric Distension: The physical stretching of the stomach wall by the ingested food can trigger motilin release. nih.gov
Cerebral Stimulation: The sight, smell, and taste of food, often referred to as the cephalic phase of digestion, can also act as a stimulus for motilin secretion. nih.gov
Studies have shown that both of these events, which occur early in the postprandial period, contribute to the initial increase in plasma motilin, suggesting a neuro-hormonal reflex arc is involved. nih.gov This is further supported by findings that patients who have undergone vagotomy still exhibit a rise in plasma motilin after a meal, indicating that while the vagus nerve is involved, other pathways also play a role. jst.go.jp
Molecular and Cellular Signaling Pathways Activated by Human Motilin Receptors
G Protein Coupling and Downstream Effector Activation
The motilin receptor is coupled to heterotrimeric G proteins, which serve as crucial intermediaries that link receptor activation to downstream effector enzymes. reprocell.comnih.gov Research has identified that the human motilin receptor selectively activates specific G protein subtypes to elicit its physiological response. Studies on gastric and intestinal smooth muscle cells have demonstrated that motilin selectively activates Gαq and Gα13 proteins. nih.gov This selective coupling is the first step in a pathway that leads to phosphoinositide hydrolysis and subsequent intracellular events. nih.gov
| Activated G Protein | Downstream Effector | Key Second Messengers |
| Gαq | Phospholipase C (PLC) | Inositol (B14025) Trisphosphate (IP3), Diacylglycerol (DAG) |
| Gα13 | RhoA / Rho kinase | - |
Upon activation by motilin, the Gαq subunit stimulates the activity of the membrane-bound enzyme Phospholipase C (PLC). nih.govnih.gov PLC, in turn, catalyzes the hydrolysis of a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), a process known as phosphoinositide (PI) hydrolysis. nih.gov This enzymatic reaction is a critical control point in the signaling cascade, as its products function as key second messengers. nih.govfrontiersin.org The inhibition of PLC with agents like U-73122 has been shown to block the initial phase of motilin-induced contraction, confirming the enzyme's essential role. nih.gov
The PLC-mediated hydrolysis of PIP2 yields two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.govfrontiersin.org IP3 is a water-soluble molecule that diffuses into the cytoplasm, while DAG remains embedded in the plasma membrane. frontiersin.org Both molecules proceed to activate distinct downstream pathways that collectively contribute to the cellular response to motilin. nih.govnih.gov Studies have confirmed that motilin stimulation leads to an increase in intracellular IP3 concentration in gastric smooth muscle cells. windows.net
Intracellular Calcium Dynamics and Smooth Muscle Contraction
A hallmark of motilin receptor activation is a significant increase in the concentration of intracellular free calcium ([Ca2+]i). windows.netnih.gov This elevation in cytosolic calcium is the primary trigger for the contraction of gastrointestinal smooth muscle. jnmjournal.orgnih.gov The rise in [Ca2+]i is a multifaceted process, involving both the release of calcium from internal reservoirs and the influx of calcium from the extracellular environment. plos.orgnih.gov
The generation of IP3 following PLC activation is directly linked to the mobilization of calcium from intracellular stores. nih.govfrontiersin.org IP3 binds to specific IP3 receptors located on the membrane of the sarcoplasmic reticulum, which functions as the cell's primary calcium reservoir. windows.netnih.govjackwestin.com This binding event opens the channels, allowing stored Ca2+ to be released into the cytoplasm, causing a rapid but transient spike in [Ca2+]i. nih.govfrontiersin.org This IP3-dependent calcium release is a crucial component of the initial contractile response to motilin. nih.govwindows.net Some evidence also suggests the involvement of ryanodine (B192298) receptors in this process. nih.gov
The contractile effect of motilin is highly dependent on the presence of extracellular calcium. plos.orgnih.gov Studies have shown that motilin-induced contractions are abolished in a calcium-free medium, indicating that the influx of extracellular Ca2+ is essential for the sustained response. plos.orgnih.gov In the absence of extracellular Ca2+, only a small fraction of cultured human colonic smooth muscle cells respond to motilin stimulation, in contrast to the robust response seen with acetylcholine (B1216132). nih.gov This influx is believed to occur through voltage-gated L-type calcium channels and other receptor-operated channels, which are opened in response to the initial depolarization and signaling events triggered by receptor activation. nih.govnih.gov
Myosin Light-Chain (MLC) Phosphorylation Pathways in Motilin-Induced Contraction
The ultimate mechanical event of muscle contraction is driven by the interaction of actin and myosin filaments, a process regulated by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). nih.govnih.gov Motilin induces a biphasic contraction, with distinct molecular mechanisms governing the initial and sustained phases, both of which converge on the regulation of MLC20 phosphorylation. nih.gov
The initial, transient phase of contraction is Ca2+-dependent. The rapid increase in cytosolic Ca2+ leads to the formation of a Ca2+/calmodulin complex. nih.govresearchgate.net This complex activates Myosin Light-Chain Kinase (MLCK), which then phosphorylates MLC20, initiating the cross-bridge cycle and muscle contraction. nih.govresearchgate.net This initial phase and the associated MLC20 phosphorylation are inhibited by MLCK inhibitors like ML-9. nih.gov
The sustained phase of contraction involves pathways that increase the calcium sensitivity of the contractile apparatus, primarily by inhibiting Myosin Light-Chain Phosphatase (MLCP), the enzyme that dephosphorylates MLC20. nih.govjnmjournal.org This inhibition is achieved through a RhoA-dependent mechanism activated by both Gαq and Gα13. nih.gov RhoA activates two downstream messengers, Protein Kinase C (PKC) and Rho kinase. nih.gov
PKC phosphorylates a 17-kDa protein inhibitor known as CPI-17.
Rho kinase phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1).
Phosphorylation of both CPI-17 and MYPT1 leads to the inhibition of MLCP activity. nih.govjnmjournal.org This reduces the rate of MLC20 dephosphorylation, leading to a sustained level of phosphorylation and, consequently, sustained contraction, even as intracellular Ca2+ levels may begin to decline from their initial peak. nih.gov The use of inhibitors for Rho kinase (Y-27632) and PKC (bisindolylmaleimide) has been shown to inhibit this sustained phase of contraction and MLC20 phosphorylation. nih.gov
| Signaling Pathway Component | Role in Motilin-Induced Contraction | Phase of Contraction |
| Ca2+/Calmodulin | Activates MLCK | Initial |
| Myosin Light-Chain Kinase (MLCK) | Phosphorylates MLC20 | Initial |
| RhoA | Activates PKC and Rho kinase | Sustained |
| Protein Kinase C (PKC) | Phosphorylates and activates CPI-17 | Sustained |
| Rho kinase | Phosphorylates and inactivates MYPT1 | Sustained |
| CPI-17 & MYPT1 | Inhibit Myosin Light-Chain Phosphatase (MLCP) | Sustained |
Role of Myosin Light Chain Kinase (MLCK)
The fundamental mechanism of gastrointestinal smooth muscle contraction relies on the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). nih.gov A pivotal enzyme in this process is Myosin Light Chain Kinase (MLCK). nih.govwikipedia.org When the motilin receptor on smooth muscle cells is activated, it leads to an increase in the concentration of intracellular calcium ([Ca2+]i). nih.govnih.gov This elevation in calcium is the primary trigger for MLCK activation. Calcium ions bind to the protein calmodulin, and the resultant Ca2+/calmodulin complex activates MLCK. nih.gov The activated MLCK then phosphorylates MLC20, which facilitates the interaction between actin and myosin filaments, culminating in muscle contraction. nih.govnih.gov
Research indicates that the initial, rapid phase of motilin-induced contraction of smooth muscle is heavily reliant on this Ca2+/calmodulin-MLCK pathway. nih.gov The use of pharmacological inhibitors of MLCK, such as ML-9, has been shown to suppress this initial contractile peak and the associated phosphorylation of MLC20, thereby underscoring the critical function of MLCK in the immediate response to motilin. nih.gov
RhoA-Dependent Signaling Cascades (PKC, Rho Kinase)
Following the initial contraction, a sustained contractile phase is maintained through a distinct but complementary signaling pathway involving the small GTPase RhoA and its downstream targets, Rho kinase and Protein Kinase C (PKC). nih.gov This is often termed a calcium sensitization pathway, as it enhances contractile force at a given level of intracellular calcium.
The activation of the motilin receptor stimulates RhoA. nih.gov Activated RhoA then engages two primary downstream kinases: Rho kinase and PKC. nih.gov
Rho Kinase: This enzyme phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), known as MYPT1. This phosphorylation event inhibits the activity of MLCP, which is the enzyme that dephosphorylates MLC20. nih.gov
Protein Kinase C (PKC): PKC phosphorylates a 17-kDa protein inhibitor of MLCP called CPI-17. When phosphorylated, CPI-17 becomes a potent inhibitor of MLCP. nih.gov
Through the dual inhibition of MLCP, the RhoA-dependent pathway ensures a prolonged elevation in the phosphorylation state of MLC20, which translates into a sustained muscle contraction. nih.gov Studies employing specific inhibitors have substantiated the roles of these signaling components. The Rho kinase inhibitor Y-27632 and the PKC inhibitor bisindolylmaleimide each partially reduce the sustained phase of motilin-induced contraction and MLC20 phosphorylation. A combination of both inhibitors, however, can completely abrogate the sustained response. nih.gov
Table 1: Key Signaling Molecules in Motilin-Induced Smooth Muscle Contraction
| Phase of Contraction | Primary Signaling Pathway | Key Molecules Involved | Effect on MLC20 Phosphorylation |
|---|
| Initial Peak | Ca2+/Calmodulin-dependent | - Increased intracellular Ca2+
Interplay with Enteric Nervous System and Vagal Pathways
The physiological actions of motilin extend beyond its direct effects on smooth muscle. A substantial portion of its prokinetic activity is orchestrated through elaborate interactions with the enteric nervous system (ENS) and vagal nerve pathways. frontiersin.orgresearchgate.net Motilin receptors are expressed on enteric neurons, and their activation modulates the release of a variety of neurotransmitters. frontiersin.orgnih.gov
Cholinergic Pathways and Muscarinic Receptor Activation
A principal mechanism through which motilin promotes gastrointestinal motility is the facilitation of cholinergic neurotransmission. nih.govbenthamdirect.com Motilin acts on receptors located on enteric neurons, triggering the release of acetylcholine (ACh). nih.govmdpi.com This ACh subsequently binds to muscarinic receptors on smooth muscle cells, inducing contraction. nih.govresearchgate.net This neuronal pathway is considered of high importance, with some studies suggesting that lower concentrations of motilin receptor agonists predominantly act by augmenting myenteric cholinergic activity, whereas higher concentrations are required for direct muscle stimulation. mdpi.comcore.ac.uk The contractile effects of motilin can be diminished by muscarinic receptor antagonists like atropine (B194438), which confirms the involvement of this cholinergic link. nih.gov
Serotonergic (5-HT) Pathways and 5-HT3 Receptor Involvement
Serotonin (5-hydroxytryptamine, 5-HT) is another crucial neurotransmitter in the gut that interfaces with motilin signaling pathways. nih.govresearchgate.net Motilin can provoke the release of 5-HT from enteric serotonergic neurons. nih.govresearchgate.net The released 5-HT then activates 5-HT3 receptors, which are present on both enteric neurons and the afferent terminals of the vagus nerve. nih.govresearchgate.net The activation of these 5-HT3 receptors can further excite cholinergic neurons, establishing a positive feedback mechanism that amplifies ACh release and the subsequent muscle contraction. nih.gov The administration of the 5-HT3 receptor antagonist ondansetron (B39145) has been observed to partially inhibit the motilin-induced phase III of the migrating motor complex (MMC) in humans, providing evidence for the contribution of this serotonergic pathway. nih.gov
Adrenergic and Nitric Oxide (NO) System Interactions
The regulation of GI motility is a delicate balance of excitatory and inhibitory signals. While motilin's primary role is excitatory, it also interacts with inhibitory systems, including adrenergic and nitrergic pathways. Noradrenaline, acting through α-adrenoceptors, has been shown to reduce the release of motilin. nih.gov
Nitric oxide (NO) is a major inhibitory neurotransmitter in the gastrointestinal tract, promoting smooth muscle relaxation. researchgate.netnih.gov There is a sophisticated interplay between the contractile signals initiated by motilin and the relaxant effects of NO. Inhibition of nitric oxide synthase, the enzyme responsible for NO production, has been demonstrated to potentiate the contractile response to motilin in certain experimental settings. nih.govnih.gov This suggests that endogenous NO may function as a regulatory brake on motilin-induced contractions. The net physiological effect of motilin is therefore dependent on the balance between its excitatory actions and the prevailing inhibitory tone established by the NO system. nih.govfrontiersin.org
Vago-vagal Reflex Pathways in Motilin-Induced Responses
The vagus nerve is a key player in mediating some of motilin's effects, especially in the stomach, through vago-vagal reflexes. researchgate.netnih.govnih.gov A vago-vagal reflex is a neural circuit involving both afferent (sensory) and efferent (motor) fibers of the vagus nerve, which communicate between the gut and the brainstem. wikipedia.org Motilin receptors are located on vagal afferent terminals within the stomach wall. nih.gov Activation of these receptors by motilin can generate a signal that travels along the vagus nerve to the brainstem. This signal is processed, and a responsive signal is transmitted back down the vagal efferent fibers to the enteric neurons in the stomach, ultimately resulting in muscle contraction. researchgate.netnih.gov This reflex pathway is considered to be of particular importance for the initiation of phase III of the MMC in the stomach. nih.govnih.gov The significance of this vagal pathway can, however, vary between species and different regions of the GI tract. nih.govnih.gov In dogs, for example, motilin-induced motor activity in the small intestine appears to be reliant on nonvagal cholinergic innervation. nih.gov
Table 2: Summary of Motilin's Interactions with Neural Pathways
| Neural Pathway | Key Receptors/Mediators | Overall Effect on Motility |
|---|---|---|
| Cholinergic | Muscarinic receptors (on smooth muscle) | Excitatory (contraction) |
| Serotonergic | 5-HT3 receptors (on enteric neurons and vagal afferents) | Excitatory (enhances ACh release) |
| Adrenergic | α-adrenoceptors | Inhibitory (decreases motilin release) |
| Nitric Oxide (NO) | Nitric Oxide Synthase (NOS) | Inhibitory (relaxation, modulates contraction) |
| Vago-vagal Reflex | Vagal afferent and efferent fibers | Excitatory (stomach contraction) |
Functional Roles of Human Motilin and Its N Terminal Fragments in Gastrointestinal Motility Preclinical and Animal Models
Regulation of the Migrating Motor Complex (MMC)
The migrating motor complex (MMC) is a cyclical pattern of motility in the stomach and small intestine that occurs during fasting. nih.govnih.gov It is divided into three phases, with Phase III being the most active, characterized by a burst of strong, propagating contractions. nih.govnih.gov The primary function of the MMC is to sweep undigested material and bacteria from the upper gastrointestinal (GI) tract, preparing it for the next meal. nih.govfrontiersin.org
In preclinical and animal models, motilin is a key regulator of the MMC, specifically initiating Phase III contractions in the stomach. frontiersin.orgnih.govplos.org This function has been well-documented in species such as humans, dogs, and the house musk shrew (Suncus murinus). nih.govfrontiersin.org Plasma motilin levels rise cyclically during the interdigestive state, peaking in correlation with the onset of gastric Phase III activity. nih.govplos.org This has led to motilin being identified as the physiological initiator of the MMC. researchgate.net
The mechanism of action involves motilin binding to its specific G protein-coupled receptors, which are found on both enteric neurons and smooth muscle cells of the GI tract. frontiersin.orgnih.govjnmjournal.org The activation of these receptors, particularly neural receptors in the stomach's antrum, triggers the powerful, rhythmic contractions characteristic of Phase III. reprocell.comfrontiersin.org While motilin antiserum can inhibit these contractions in the stomach, it does not affect them in the intestine, suggesting a distinct control mechanism for different GI regions. jnmjournal.org
Table 1: Research Findings on Motilin's Role in MMC Phase III Initiation
| Finding | Animal Model | Details | Source |
|---|---|---|---|
| Induction of Phase III | Humans, Dogs, Suncus murinus | Exogenous motilin administration induces antral-origin Phase III contractions of the MMC. | nih.govfrontiersin.org |
| Site of Action | Dogs, Rabbits | Motilin acts on receptors in the myenteric plexus and directly on smooth muscle cells. | jnmjournal.org |
| Neural Pathway | Dogs | The effect of motilin can be attenuated by cholinergic blockers like atropine (B194438) and hexamethonium, indicating a neural pathway. | jnmjournal.org |
| Receptor Expression | Human Motilin Receptor-Transgenic (hMTLR-Tg) Mice | In transgenic mice expressing the human motilin receptor, motilin agonists caused gastric contractions. This model is useful as rodents lack a functional motilin system. | plos.org |
A primary consequence of motilin-induced Phase III contractions is the acceleration of gastric emptying and intestinal transit. nih.govfrontiersin.org By promoting powerful, sweeping contractions, motilin helps to clear the stomach of undigested food remnants. wikipedia.orgnih.gov
In various animal models, the administration of motilin or its receptor agonists has been shown to significantly enhance gastric emptying rates. frontiersin.orgnih.gov In one study on human subjects, a motilin infusion accelerated the emptying of a test meal compared to a saline control. nih.gov Similarly, in hMTLR-Tg mice, a motilin agonist significantly promoted gastric emptying. plos.org This prokinetic effect underscores the role of the motilin system as a "housekeeper of the gut" during the fasted state. wikipedia.org
Actions on Specific Gastrointestinal Organs (e.g., Lower Esophageal Sphincter, Gallbladder)
Beyond its effects on the stomach and small intestine, motilin's N-terminal activity extends to other parts of the digestive system.
Lower Esophageal Sphincter (LES): In animal models such as dogs, motilin has been demonstrated to increase the resting pressure and stimulate contractions of the LES. nih.govdeepdyve.com This action is believed to be mediated through the stimulation of preganglionic cholinergic neurons, leading to the release of acetylcholine (B1216132). nih.gov The increased LES tone helps prevent the reflux of gastric contents into the esophagus. wikipedia.orgimrpress.comimrpress.com Studies with motilin peptide analogs have confirmed this effect. nih.gov
Gallbladder: Motilin plays a physiological role in gallbladder motility during the fasted state. nih.govnih.gov It induces gallbladder contractions, leading to the emptying of bile. reprocell.comnih.govnih.gov This action often precedes or occurs in conjunction with the antral Phase III activity of the MMC, suggesting a coordinated effort to prepare the digestive system for an upcoming meal. nih.gov
Table 2: Effects of Motilin on Specific GI Organs in Preclinical Models
| Organ | Effect | Animal Model | Mechanism | Source |
|---|---|---|---|---|
| Lower Esophageal Sphincter | Increased pressure and contractions | Dogs | Acts on preganglionic cholinergic neurons to release acetylcholine. | nih.gov |
| Gallbladder | Contraction and emptying | Humans, Animals | Direct stimulation, often coordinated with gastric Phase III of the MMC. | nih.govnih.govnih.gov |
Synergistic and Antagonistic Interactions with Other Gastrointestinal Hormones (e.g., Ghrelin)
Motilin and ghrelin are considered part of the same peptide family due to structural similarities in both the hormones and their receptors. frontiersin.orgnih.gov They share some functional characteristics, including the regulation of GI motility and appetite. frontiersin.org However, their interaction is complex and appears to be highly species-dependent.
In dogs, an antagonistic relationship has been observed where ghrelin decreases the release of motilin. nih.gov Their plasma concentrations fluctuate in a reverse pattern during the MMC cycle. nih.gov In contrast, this relationship is not seen in humans. nih.gov In the Suncus murinus, a different interaction exists where ghrelin appears to be an essential factor for motilin to induce gastric contractions. frontiersin.org In rodents, which lack a functional motilin system, it has been suggested that ghrelin may take over some of the GI functions typically associated with motilin. nih.gov
Extramotility Effects in Preclinical Settings (e.g., Stimulation of Pepsin, Pancreatic Polypeptide, Somatostatin (B550006) Release)
The biological activities of motilin's N-terminal fragment are not confined to motility. Preclinical studies have identified several extramotility effects, particularly on the secretion of other digestive substances.
Pepsin: Motilin stimulates the production and release of pepsin from the stomach's chief cells. nih.govwikipedia.orginterscienceinstitute.com Pepsin is a primary digestive enzyme responsible for breaking down proteins in food. wikipedia.org
Pancreatic Polypeptide (PP): Motilin has been shown to stimulate the release of Pancreatic Polypeptide. nih.govwikipedia.org In conscious dogs, this effect was demonstrated to occur via vagal muscarinic pathways. frontiersin.org However, results in human studies have been inconsistent, with at least one study reporting no significant change in PP levels following motilin infusion. nih.gov
Somatostatin: Motilin can stimulate the release of somatostatin. nih.govwikipedia.org This interaction is part of a complex feedback loop, as somatostatin, a widespread inhibitory hormone, can in turn inhibit the release of motilin. nih.govwjgnet.combachem.com
Table 3: Summary of Motilin's Extramotility Effects
| Secreted Substance | Effect of Motilin | Animal Model/Setting | Source |
|---|---|---|---|
| Pepsin | Stimulation of release | General/Preclinical | nih.govwikipedia.orginterscienceinstitute.com |
| Pancreatic Polypeptide | Stimulation of release | Dogs (via vagal pathways) | frontiersin.org |
| Somatostatin | Stimulation of release | General/Preclinical | nih.govwikipedia.org |
Role in Hunger Signaling and Food Intake Regulation in Animal Models
Emerging evidence from animal models supports a role for motilin as a hunger-signaling hormone. nih.govfrontiersin.orgnih.gov The gastric Phase III contractions induced by motilin are strongly associated with the sensation of hunger. frontiersin.orgpnas.org
Studies in the Suncus murinus, a small mammal with a motilin system similar to humans, have shown that motilin stimulates food intake. pnas.org This orexigenic (appetite-stimulating) effect is transmitted to the brain via the vagus nerve. pnas.org This gut-brain communication pathway, where gastric activity signals hunger to the central nervous system, highlights a critical role for motilin in coordinating feeding behavior with the digestive state of the gut. pnas.org This function complements that of ghrelin, another well-known orexigenic hormone. pnas.org
Structure Activity Relationship Sar Studies and Analogue Development for Motilin 1 11 Human
Identification of Key Amino Acid Residues and Active Domains within the Human Motilin Peptide for Receptor Interaction
The biological activity of motilin, a 22-amino acid peptide, is intricately linked to its specific amino acid sequence and three-dimensional structure. taylorandfrancis.com Research has revealed that distinct regions of the peptide play different roles in receptor binding and activation. acs.org The interaction between motilin and its receptor, a G protein-coupled receptor (GPCR), is a complex process involving multiple points of contact. cam.ac.uknih.gov
Studies involving the creation of motilin fragments have demonstrated that the molecule can be functionally divided. acs.org The N-terminal region is essential for binding to the motilin receptor and initiating a biological response, while the C-terminal portion is thought to help stabilize the N-terminal's active conformation, likely through an α-helical structure. acs.org Cryo-electron microscopy studies have further elucidated the binding mechanism, showing that the N-terminal pentapeptide of motilin inserts deeply into a hydrophobic pocket within the transmembrane domain of the receptor, which is crucial for its activation. cam.ac.uk
Importance of the N-Terminal Portion (e.g., Motilin-(1-11), Motilin-(1-12)) for Receptor Binding and Agonist Activity
The N-terminal fragment of motilin is unequivocally the primary determinant of its agonist activity. physiology.orgphysiology.orgnih.govreprocell.com Truncated versions of the peptide, such as Motilin-(1-12), have been shown to bind to the motilin receptor and elicit a biological response, albeit with different affinities compared to the full-length peptide. physiology.orgphysiology.orgnih.govreprocell.comnih.gov
The initial amino acids are particularly crucial. For instance, the first five amino acids contribute significantly to the peptide's activity. cam.ac.uk Structure-activity relationship studies have highlighted the importance of specific residues within this N-terminal domain. For example, replacing certain amino acids can dramatically alter the peptide's function, transforming it from an agonist to a partial agonist or even an antagonist. cam.ac.uk This underscores the precise structural requirements for effective receptor activation. The binding affinity of various N-terminal fragments of motilin has been quantified, demonstrating their capacity to interact with the receptor. physiology.orgphysiology.org
| Fragment/Analog | Species | Tissue/Cell Line | Binding Affinity (pIC50) | Reference |
| Motilin-(1-22) | Human | Antral Nerve Fractions | 9.00 ± 0.02 | physiology.org |
| Motilin-(1-19) | Human | Antral Nerve Fractions | 9.20 ± 0.02 | physiology.org |
| Motilin-(1-15) | Human | Antral Nerve Fractions | 8.74 ± 0.06 | physiology.org |
| Motilin-(1-12) | Human | Antral Nerve Fractions | 7.37 ± 0.03 | physiology.org |
| Motilin-(1-9) | Human | Antral Nerve Fractions | 3.49 ± 0.03 | physiology.org |
| Motilin-(1-12) | Human | Antral Muscle Fractions | 6.36 ± 0.13 | physiology.org |
| Motilin-(1-12) (CH2NH)10–11 | Human | Antral Nerve Fractions | 6.07 ± 0.04 | physiology.org |
| Motilin-(1-12) (CH2NH)10–11 | Human | Antral Muscle Fractions | 5.47 ± 0.06 | physiology.org |
Design and Synthesis of Motilin Analogues and Peptidomimetics
Leveraging the knowledge gained from SAR studies, researchers have actively designed and synthesized a variety of motilin analogues and peptidomimetics. nih.gov The goal of this synthetic effort has been to create molecules with improved therapeutic properties, such as enhanced stability, selectivity, and potency, or to develop tools to further probe the function of the motilin receptor.
Development of Agonists and Antagonists Based on Motilin-(1-11) Modifications
Modifications of the Motilin-(1-11) sequence have yielded both agonists and antagonists of the motilin receptor. The conversion of an agonist to an antagonist can be achieved through specific amino acid substitutions. For example, the analogue [Phe3, Leu13]Motilin-(1-22) acts as a motilin receptor antagonist in rabbits and humans. physiology.org This demonstrates that subtle changes in the peptide sequence can lead to a complete reversal of function.
The development of motilin antagonists has been a focus of research, with several peptide-derived antagonists being reported. guidetopharmacology.org These antagonists are valuable for studying the physiological roles of motilin and for their potential therapeutic applications in conditions characterized by gastrointestinal hypermotility. wipo.int
Exploration of Macrocyclic Peptidomimetics as Receptor Modulators
In the quest for more drug-like motilin receptor modulators, researchers have turned to macrocyclic peptidomimetics. acs.orgresearchgate.net These are molecules in which the linear peptide structure is constrained into a cyclic form, often incorporating non-peptidic elements. acs.org This cyclization can enhance conformational rigidity, increase stability against enzymatic degradation, and improve binding affinity. acs.org
A notable success in this area was the discovery of a novel class of macrocyclic peptidomimetics that act as potent antagonists of the human motilin receptor. acs.orgresearchgate.netresearchgate.net These compounds were identified through the screening of large combinatorial libraries and subsequently optimized to achieve high affinity. researchgate.netportlandpress.com The macrocyclic structure was found to be essential for their high binding affinity, as their linear precursors showed no significant binding. acs.org
| Compound Type | Activity | Key Features | Reference |
| Macrocyclic Peptidomimetics | Antagonist | Tripeptide sequence cyclized with a non-peptidic tether. | acs.orgresearchgate.net |
| [Phe3, Leu13]Motilin-(1-22) | Antagonist | Substitution at positions 3 and 13. | physiology.org |
| Motilin-(1-12) (CH2NH)10–11 | Antagonist | Modified peptide bond between positions 10 and 11. | physiology.orgphysiology.org |
Cross-Species Pharmacological Comparisons of Motilin Analogues
The pharmacological properties of motilin and its analogues can vary significantly across different species. physiology.orgreprocell.comnih.gov This highlights the structural differences in the motilin receptor among species. For instance, an analogue that acts as an antagonist in humans and rabbits may function as an agonist in chickens. physiology.org
Comparative studies between human and rabbit motilin receptors have revealed both similarities and differences in their affinities for various motilin analogues. physiology.orgphysiology.org While the affinity for the full-length motilin and some larger fragments is similar between the two species, the affinity for shorter N-terminal fragments like Motilin-(1-12) and Motilin-(1-9) is significantly lower in humans compared to rabbits. physiology.org Similarly, the affinity for the antagonist Mot-(1–12) (CH2NH)10–11 and the non-peptide agonist erythromycin (B1671065) is also lower in human tissues. physiology.org
The motilin mimetic SK-896, for example, showed promising results in canine studies but failed to produce the same effects in humans, likely due to species-specific variations in the motilin receptor structure and motilin release. reprocell.com These species-dependent differences are a crucial consideration in the preclinical development of new motilin receptor-targeting drugs. reprocell.com
| Analog | Human Affinity (pIC50) | Rabbit Affinity (pIC50) | Reference |
| Motilin-(1-22) | 9.00 ± 0.02 | 9.00 ± 0.03 | physiology.org |
| Motilin-(1-12) | 7.37 ± 0.03 | 8.28 ± 0.22 | physiology.org |
| Motilin-(1-9) | 3.49 ± 0.03 | 5.55 ± 0.12 | physiology.org |
| Mot-(1–12) (CH2NH)10–11 | 6.05 ± 0.05 | 7.67 ± 0.12 | physiology.org |
| Erythromycin | 6.09 ± 0.03 | 6.52 ± 0.04 | physiology.org |
Advanced Research Methodologies and Experimental Models in Motilin 1 11 Human Studies
In Vitro Approaches for Receptor Binding and Functional Assays
In vitro methods provide a controlled environment to dissect the molecular interactions between Motilin-(1-11) and its receptor, the motilin receptor (MTLR), which is a G protein-coupled receptor (GPCR). plos.orgreprocell.com These assays are fundamental for characterizing the binding affinity and functional activity of the peptide.
Radioligand binding assays are a cornerstone for studying the interaction of ligands with their receptors. In the context of Motilin-(1-11) research, these assays typically utilize crude membrane preparations from tissues known to express the motilin receptor, such as the human and canine gastrointestinal smooth muscle. nih.gov The principle involves competing the binding of a radiolabeled motilin analogue, commonly [125I]-Motilin, with unlabeled Motilin-(1-11) or other test compounds. sigmaaldrich.commerckmillipore.com
The process involves incubating the tissue membranes with the radioligand in the presence of varying concentrations of the unlabeled competitor. semanticscholar.org By measuring the amount of radioactivity bound to the membranes, researchers can determine the binding affinity (expressed as K_i or K_d value) of Motilin-(1-11) for the motilin receptor. sigmaaldrich.comsemanticscholar.org For instance, crude membrane preparations from cell lines stably expressing the human motilin receptor have been shown to exhibit a K_d of 0.43 nM for [125I]-Motilin. sigmaaldrich.commerckmillipore.com These assays have been instrumental in confirming the presence of high-affinity binding sites for motilin in the gastrointestinal tracts of various species, including humans and dogs. nih.gov
Table 1: Radioligand Binding Assay Parameters
| Parameter | Description | Typical Values/Details |
| Radioligand | A radioactively labeled form of motilin used to detect receptor binding. | [125I]-Motilin sigmaaldrich.commerckmillipore.com |
| Tissue Source | Membranes isolated from tissues or cells expressing the motilin receptor. | Human or canine GI smooth muscle, recombinant cell line membranes. nih.gov |
| Assay Principle | Competitive binding between the radioligand and unlabeled ligand. | Measures the displacement of the radioligand by the test compound. |
| Key Output | Binding affinity of the ligand for the receptor. | K_d (dissociation constant), K_i (inhibition constant). |
| Example K_d | Dissociation constant for [125I]-Motilin in human MTLR membranes. | 0.43 nM sigmaaldrich.commerckmillipore.com |
To overcome the limitations of using native tissues, such as receptor heterogeneity and limited availability, cell-based assays employing recombinant human motilin receptors are widely used. Cell lines like Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are genetically engineered to express the human motilin receptor (hMTLR). semanticscholar.orgmerckmillipore.com These stable cell lines provide a consistent and high-level expression of the receptor, making them ideal for high-throughput screening (HTS) of motilin receptor agonists and antagonists. sigmaaldrich.commerckmillipore.com
Functional assays in these cell lines typically measure the downstream signaling events following receptor activation. Since the motilin receptor is coupled to G_q proteins, its activation leads to an increase in intracellular calcium levels. sigmaaldrich.comnih.gov This can be monitored using various techniques:
Fluorometric Imaging Plate Reader (FLIPR): This technology uses calcium-sensitive fluorescent dyes to measure changes in intracellular calcium concentrations in real-time upon ligand stimulation. merckmillipore.com
Aequorin-based assays: Aequorin is a photoprotein that emits light in the presence of calcium. Cells co-expressing the hMTLR and aequorin can be used to quantify receptor activation by measuring light emission.
β-Arrestin Recruitment Assays: These assays, such as the PathHunter β-Arrestin assay, measure the recruitment of β-arrestin to the activated GPCR, another key event in receptor signaling and regulation. eurofinsdiscovery.com
Studies using CHO cells stably expressing the human motilin receptor (CHO-MtlR) have demonstrated that motilin induces a dose-dependent increase in intracellular calcium concentration. semanticscholar.org These cell-based systems are crucial for determining the potency (EC_50) and efficacy of Motilin-(1-11) and other motilides. semanticscholar.org
Table 2: Common Cell-Based Functional Assays for hMTLR
| Assay Type | Cell Line Examples | Principle | Measured Parameter |
| Calcium Flux | HEK293, CHO semanticscholar.orgmerckmillipore.com | Measures changes in intracellular calcium upon receptor activation. | Fluorescence (FLIPR) or Luminescence (Aequorin). merckmillipore.com |
| β-Arrestin Recruitment | CHO-K1 eurofinsdiscovery.com | Measures the interaction of β-arrestin with the activated receptor. | Chemiluminescent signal. eurofinsdiscovery.com |
Isolated organ and tissue bath studies provide a bridge between molecular assays and in vivo physiology. ugobasile.com These ex vivo experiments use segments of gastrointestinal tissue, such as gastric or intestinal strips, mounted in an organ bath. ugobasile.combiorxiv.org The bath contains a physiological salt solution maintained at body temperature and aerated with oxygen. The contractile activity of the muscle strips is measured isometrically or isotonically using force transducers. ugobasile.com
This methodology allows for the direct assessment of the contractile or relaxant effects of Motilin-(1-11) on gastrointestinal smooth muscle. frontiersin.org Studies have utilized gastric strips from both animals and humans to characterize the effects of motilin and its analogues. reprocell.combiorxiv.org For example, research has shown that human motilin can cause concentration-dependent contractions of gastric strips obtained from animals expressing the human motilin receptor. biorxiv.org These experiments are also valuable for investigating the underlying mechanisms of action, such as the involvement of neural pathways (e.g., cholinergic neurons) by using pharmacological blockers like atropine (B194438) or tetrodotoxin. biorxiv.orgnih.gov However, it is important to note that the response to motilin can be species-dependent. reprocell.com
Preclinical Animal Models for Investigating Motilin Physiology
Due to significant species-specific differences in the motilin system, the choice of animal model is critical for studying the physiological effects of Motilin-(1-11). plos.orgresearchgate.net
Rodents like mice and rats are not suitable for motilin research because their motilin receptor gene is a pseudogene, meaning they lack a functional motilin system. biorxiv.orgnih.gov Consequently, dogs have historically been a primary animal model for studying motilin-induced gastrointestinal motility. nih.govnih.gov In dogs, motilin plays a crucial role in initiating the migrating motor complex (MMC), a pattern of strong contractions in the fasting state that cleanses the upper gut. nih.gov
The house musk shrew (Suncus murinus) has also emerged as a useful model because, similar to humans and dogs, it possesses a functional motilin system that regulates the MMC. frontiersin.org In these models, researchers can measure changes in gastrointestinal motility in vivo by monitoring intraluminal pressure or myoelectric activity in response to the administration of Motilin-(1-11). frontiersin.org
To circumvent the limitations of traditional animal models and to study the effects of motilin analogues in a system that more closely mimics human physiology, transgenic mice expressing the human motilin receptor (hMTLR-Tg mice) have been developed. plos.orgbiorxiv.org These mice, which normally lack a functional motilin system, are engineered to express the hMTLR in relevant tissues, such as the gastrointestinal smooth muscle and myenteric plexus. plos.orgbiorxiv.org
Studies using hMTLR-Tg mice have been instrumental in characterizing the gastric motor response to human motilin. For instance, research has shown that human motilin and the motilide erythromycin (B1671065) induce concentration-dependent contractions in gastric strips from hMTLR-Tg mice, but not in wild-type mice. plos.orgbiorxiv.org Furthermore, these contractions are mediated by the direct action on smooth muscle via the influx of extracellular calcium. plos.orgbiorxiv.org These transgenic models provide a valuable platform for the preclinical evaluation of motilin receptor agonists as potential prokinetic agents. biorxiv.org
Considerations for Rodent Models Lacking Functional Endogenous Motilin Systems
A significant challenge in the study of motilin and its derivatives is the absence of a functional motilin system in common laboratory rodents like mice, rats, and guinea pigs. reprocell.comnih.gov Genetic analyses have revealed that the genes for both motilin and its receptor (MTLR) exist as pseudogenes in these species, meaning they are no longer functional. nih.govresearchgate.netplos.org Consequently, exogenous motilin typically fails to elicit physiological responses in these animals, complicating preclinical research. nih.govnih.gov
This genetic variance has led to several key considerations for researchers:
Contradictory Findings: Despite the consensus on the non-functional motilin system, some studies have reported physiological responses to motilin in rodents, particularly within the gastrointestinal (GI) tract and central nervous system (CNS). nih.govnih.gov These discrepancies may be attributed to several factors, including the use of different rodent strains, potential activation of non-motilin receptors at high ligand concentrations, or lineage-specific retention of a functional gene in certain animal populations. nih.gov
Development of Transgenic Models: To overcome the limitations of standard rodent models, researchers have developed human motilin receptor transgenic (hMTLR-Tg) mice. mdpi.complos.org These animals are engineered to express the human motilin receptor, creating a viable small animal model for studying the effects of human motilin and its agonists. mdpi.complos.org Studies using hMTLR-Tg mice have demonstrated that they exhibit the expected physiological responses, such as gastric smooth muscle contraction, upon administration of human motilin or erythromycin. plos.org This model is crucial for evaluating novel motilin receptor agonists and understanding the downstream signaling pathways. mdpi.com
Molecular and Immunochemical Techniques for Peptide and Receptor Characterization
Immunohistochemistry for Localization of Motilin-Producing Cells and Receptor Expression
Immunohistochemistry (IHC) is a vital technique for visualizing the distribution of motilin-producing cells and the location of motilin receptors within tissues. frontiersin.orgnii.ac.jp Using antibodies specific to motilin or its receptor, IHC studies have provided detailed maps of their expression.
Motilin-Producing Cells: In humans and other mammals with a functional system, IHC has identified motilin-producing endocrine cells (M-cells) predominantly in the mucosal layer of the upper small intestine, especially the duodenum and jejunum. nih.govthermofisher.com
Receptor Localization: The motilin receptor (MTLR) has been localized in various tissues. In the human gastrointestinal tract, MTLR immunoreactivity is strongly present in the myenteric plexus of the enteric nervous system and on smooth muscle cells. reprocell.complos.orguniversiteitleiden.nl Expression is highest in the gastroduodenal region and decreases distally. researchgate.netuniversiteitleiden.nl IHC has also confirmed the absence of the receptor in wild-type mice while demonstrating its abundant expression in the gastric smooth muscle layer and myenteric plexus of hMTLR-Tg mice. plos.org
| Species | Tissue | Location of Immunoreactivity | Reference |
|---|---|---|---|
| Human | Gastrointestinal Tract | Myenteric plexus, smooth muscle cells, epithelial cells of the mucosa | plos.orguniversiteitleiden.nl |
| Dog | Gastrointestinal Tract | Enteric nervous system | nih.gov |
| Rabbit | Duodenum | Enteric neurons, smooth muscle cells | frontiersin.org |
| hMTLR-Tg Mouse | Stomach | Smooth muscle layer, myenteric plexus, mucosa | plos.org |
| Wild-Type Mouse | Stomach | No significant expression detected | plos.org |
mRNA Expression Analysis (e.g., RT-PCR) of Motilin and its Receptor
Reverse transcription-polymerase chain reaction (RT-PCR) is a sensitive method used to detect and quantify the messenger RNA (mRNA) transcripts of the motilin gene (MLN) and its receptor (GPR38), providing evidence of gene expression in various tissues.
Confirmation of Expression in Tissues: RT-PCR has been instrumental in confirming the expression of GPR38 mRNA in the human duodenum, jejunum, and colon. reprocell.commdpi.comuniversiteitleiden.nl Studies have also demonstrated the presence of motilin mRNA in the brain of both humans and rabbits, suggesting a potential role for motilin as a neuropeptide. nih.gov
Quantitative and Differential Expression: Quantitative RT-PCR (qPCR) allows for the comparison of expression levels across different tissues. A study in dogs revealed that motilin receptor mRNA is differentially expressed along the GI tract, with the highest concentration found in the duodenum, followed by the ileum and jejunum. nih.gov In hMTLR-Tg mice, RT-PCR confirmed that the human MTLR mRNA was primarily expressed in the gastrointestinal tract, with lower levels detected in the brain and liver. mdpi.com This technique was also used to confirm mucosal motilin receptor expression in the human colon and ileum. universiteitleiden.nl
| GI Region | Relative mRNA Expression (Mean ± SEM) | Reference |
|---|---|---|
| Duodenum | 1.02 ± 0.08 | nih.gov |
| Ileum | 0.92 ± 0.07 | nih.gov |
| Jejunum | 0.74 ± 0.06 | nih.gov |
| Proximal Colon | 0.61 ± 0.05 | nih.gov |
| Antrum | 0.49 ± 0.04 | nih.gov |
| Middle Colon | 0.25 ± 0.02 | nih.gov |
| Distal Colon | Not Detected | nih.gov |
Photoaffinity Labeling and Receptor Characterization Studies
Photoaffinity labeling is a powerful biochemical technique used to identify and characterize the specific binding domains of a receptor. nih.gov This method provides direct insight into the molecular interactions between a ligand, such as Motilin-(1-11), and its receptor.
For the motilin receptor, a key study utilized a specially designed photolabile analog of human motilin, [Bpa(1),Ile(13)]motilin. nih.gov In this analog, the first amino acid was replaced with p-benzoyl-l-phenylalanine (Bpa), a photoreactive residue. This probe was a full agonist at the motilin receptor. nih.gov Upon exposure to UV light, the Bpa residue formed a covalent bond with the receptor at the binding site. nih.gov
Subsequent cleavage of the covalently labeled receptor-ligand complex revealed that the probe attached to receptor fragments corresponding to the first and the large second extracellular loop domains. nih.gov This finding demonstrates that the N-terminal pharmacophoric domain of motilin, which includes the first 11 amino acids, is in close spatial proximity to these extracellular loops, highlighting their critical role in ligand binding and receptor activation. frontiersin.orgnih.gov
Bioinformatic and Computational Approaches in SAR and Receptor Modeling
Bioinformatic and computational methods are increasingly used to accelerate research into motilin's structure-activity relationships (SAR) and to model the motilin receptor. researchgate.net These in silico approaches are particularly valuable given the challenges in crystallizing G protein-coupled receptors (GPCRs) like the MTLR. uq.edu.au
Molecular Docking and SAR: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method has been used to study the interactions between phytocompounds and the motilin receptor, as well as to investigate the SAR of newly designed small molecule agonists. researchgate.netnih.gov By modeling how different chemical modifications affect binding affinity and orientation, researchers can rationally design more potent and selective compounds, including those based on the Motilin-(1-11) scaffold. nih.gov
Receptor Homology Modeling: In the absence of a high-resolution crystal structure, homology modeling can be used to build a three-dimensional model of the motilin receptor. This is often done using the known structures of related GPCRs, such as the ghrelin receptor, as a template. nih.govresearchgate.net These models serve as the foundation for docking studies and for understanding how mutations might affect receptor function. uq.edu.au
Virtual Screening: Computational models of the motilin receptor can be used to perform virtual screening of large chemical libraries. uq.edu.au This process rapidly identifies potential lead compounds that are predicted to bind to the receptor, significantly streamlining the early stages of drug discovery. uq.edu.aunih.gov
Emerging Areas and Future Research Trajectories for Motilin 1 11 Human
Elucidating the Precise Role of Motilin-(1-11) in Underlying Gastrointestinal Dysmotility Mechanisms (Mechanistic Focus)
Motilin, a 22-amino acid peptide, is a key regulator of gastrointestinal (GI) motility, particularly the migrating motor complex (MMC) during fasting. nih.govnih.gov The N-terminal fragment, Motilin-(1-11), is crucial for its biological activity. frontiersin.org A deeper understanding of its mechanistic role in GI dysmotility is a significant area of research.
Motilin exerts its effects by binding to the motilin receptor (MTLR), a G protein-coupled receptor (GPCR). nih.govfrontiersin.org This binding primarily activates the Gq/11 protein, leading to the stimulation of phospholipase C. nih.govfrontiersin.org This, in turn, synthesizes inositol (B14025) trisphosphate (IP3) and diacylglycerol, resulting in increased intracellular calcium levels and smooth muscle contraction. frontiersin.orgphysiology.org
Motilin's prokinetic activity is mediated through several pathways:
Direct action on smooth muscle cells : Motilin can directly stimulate smooth muscle cells in the gastrointestinal tract, causing them to contract. frontiersin.orgfrontiersin.org
Action on enteric neurons : Motilin receptors are also located on enteric neurons. frontiersin.orgnih.gov Activation of these receptors can modulate the release of other neurotransmitters, such as acetylcholine (B1216132) and serotonin, which in turn influence muscle contraction. frontiersin.orgportico.org
Vagal pathways : The vagus nerve is also implicated in motilin's effects on gastric motility. nih.govfrontiersin.org
Dysregulation of these pathways can lead to various GI motility disorders. For instance, reduced motilin levels or receptor function have been associated with conditions like gastroparesis, a condition characterized by delayed gastric emptying. nih.govnih.gov Conversely, excessive motilin activity could contribute to conditions involving hypermotility. google.com.na
Future research will likely focus on dissecting the specific contributions of each of these pathways to different forms of GI dysmotility. This includes understanding how Motilin-(1-11) interacts with different cell types within the gut wall and how these interactions are altered in disease states.
Advanced Structural Biology Studies of the Human Motilin Receptor-Ligand Complex (e.g., Cryo-EM, X-ray Crystallography)
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the interaction between motilin and its receptor. In 2023, the cryo-EM structure of the human motilin receptor (MTLR) in complex with both motilin and the motilide antibiotic erythromycin (B1671065) was determined. nih.govrcsb.orgpdbj.org
These studies have revealed key structural details of the receptor-ligand binding. nih.govrcsb.org The N-terminal portion of motilin binds deep within a hydrophobic pocket of the receptor, which is critical for its activity. nih.gov The C-terminal end forms an alpha-helix that interacts with the extracellular loops of the receptor. nih.gov
These structural insights are invaluable for several reasons:
Understanding Ligand Specificity : They help explain why motilin and its analogs bind to the MTLR with high affinity and specificity, and how this differs from the binding of other related peptides like ghrelin. nih.govfrontiersin.org
Mechanism of Action : The structures provide a blueprint for how ligand binding induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. nih.govresearchgate.net
Drug Design : Detailed structural information is crucial for the rational design of new drugs that can modulate the activity of the motilin receptor. nih.govpdbj.org
Future research in this area will likely involve obtaining even higher-resolution structures of the MTLR in complex with various agonists and antagonists. X-ray crystallography could also be employed to complement the cryo-EM data and provide further details about the atomic interactions. These studies will continue to refine our understanding of motilin receptor function and guide the development of more effective therapeutics.
Rational Design and Development of Novel Human Motilin Receptor Modulators with Enhanced Selectivity and Pharmacological Profiles
The development of novel modulators of the human motilin receptor (MTLR) is a promising therapeutic strategy for a variety of gastrointestinal motility disorders. pdbj.orgresearchgate.net The goal is to design compounds with improved selectivity and pharmacological properties compared to existing agents.
Historically, the macrolide antibiotic erythromycin was found to be an MTLR agonist, but its use is limited by antibiotic activity and side effects. nih.govnih.gov This discovery spurred the development of non-antibiotic motilides. portico.org More recently, a new class of potent and stable prokinetic agents called motilactides, such as A-173508, have been developed. portico.org
The rational design of new modulators is heavily reliant on the structural information of the MTLR. nih.gov By understanding the precise interactions between motilin and its receptor, medicinal chemists can design small molecules or peptide analogs that bind to the receptor with high affinity and specificity. acs.orgresearchgate.net
Key considerations in the design of novel MTLR modulators include:
Selectivity : The new compounds should be highly selective for the MTLR to minimize off-target effects. nih.gov
Pharmacokinetics : They should have favorable absorption, distribution, metabolism, and excretion (ADME) profiles, allowing for convenient dosing and sustained therapeutic effects.
Biased Agonism : Researchers are exploring the concept of "biased agonism," where a ligand can selectively activate certain downstream signaling pathways over others. nih.gov This could lead to the development of drugs that have the desired prokinetic effects without the unwanted side effects. For example, a biased agonist might preferentially stimulate pathways leading to coordinated gastric emptying without causing the non-propulsive contractions associated with higher doses of some current motilides. nih.govnih.gov
The development of novel MTLR modulators holds great promise for the treatment of conditions like gastroparesis, functional dyspepsia, and postoperative ileus.
Deeper Understanding of the Functional Significance of Motilin Receptor Expression in the Central Nervous System
While motilin is primarily known for its effects on the gastrointestinal tract, its receptors (MTLR) are also expressed in the central nervous system (CNS). frontiersin.orgfrontiersin.org The functional significance of this CNS expression is an emerging area of research.
MTLRs have been identified in several brain regions, including:
Hippocampus frontiersin.orgtaylorandfrancis.com
Hypothalamus frontiersin.orgtaylorandfrancis.com
Amygdala frontiersin.orgtaylorandfrancis.com
Cerebellum taylorandfrancis.comwikipedia.org
The presence of MTLRs in these areas suggests that motilin may play a role in a variety of central processes, including:
Gut-Brain Axis : Motilin may act as a signaling molecule in the gut-brain axis, transmitting information about the state of the digestive system to the brain. nih.govfrontiersin.org
Appetite and Feeding Behavior : The presence of MTLRs in the hypothalamus, a key center for appetite regulation, suggests a role for motilin in controlling food intake. mdpi.comtaylorandfrancis.com
Mood and Emotion : The expression of MTLRs in the amygdala and hippocampus points to a potential role for motilin in modulating mood and emotional responses. nih.govfrontiersin.org There is some evidence suggesting a link between motilin and depression. frontiersin.orgmdpi.com
Neurotransmission : Motilin may modulate the activity of other neurotransmitter systems, such as the GABAergic system. mdpi.com
Despite these intriguing findings, the precise functions of motilin in the CNS remain largely unknown. frontiersin.org Future research will need to employ a combination of techniques, including in vivo animal models, advanced imaging, and electrophysiology, to elucidate the role of central motilin signaling. This could lead to a better understanding of the gut-brain connection and potentially new therapeutic targets for neurological and psychiatric disorders.
Methodological Advancements for Standardized Assessment of Endogenous Motilin and its Fragments
Accurate and reliable measurement of endogenous motilin and its fragments is essential for both basic research and clinical applications. However, there are challenges in developing standardized assays due to the peptide's instability and the presence of various fragments in circulation.
Current methods for measuring motilin include:
Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a commonly used method for quantifying motilin levels in plasma and tissue extracts. frontiersin.org
Radioimmunoassay (RIA) : RIA has also been used for motilin measurement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS offers high specificity and the ability to distinguish between the full-length peptide and its fragments. cam.ac.uk
To improve the assessment of endogenous motilin, several methodological advancements are needed:
Development of Highly Specific Antibodies : The development of monoclonal antibodies that can specifically recognize different motilin fragments is crucial for developing more accurate immunoassays.
Standardization of Assays : There is a need for greater standardization of assay protocols and the use of common reference standards to ensure comparability of results across different laboratories.
Improved Sample Handling : Given the instability of motilin, standardized procedures for sample collection, processing, and storage are necessary to prevent degradation of the peptide.
Advanced Mass Spectrometry Techniques : Further development of mass spectrometry-based methods will allow for more comprehensive profiling of motilin and its fragments, providing a more detailed picture of its metabolism and regulation.
By addressing these methodological challenges, researchers will be able to obtain more accurate and reproducible data on motilin levels, which will be invaluable for understanding its role in health and disease and for developing new diagnostic and therapeutic tools.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for investigating the role of Motilin-(1-11) in gastrointestinal motility?
- Methodological Answer : A combination of in vitro (e.g., receptor binding assays using radiolabeled ligands) and in vivo approaches (e.g., gastric emptying studies in rodent models) is critical. For receptor interaction analysis, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity. Ensure animal models are standardized for fasting periods and anesthesia protocols to minimize variability . Include control groups with motilin receptor antagonists to validate specificity .
Q. How should researchers characterize the molecular interactions between Motilin-(1-11) and its receptor in structural studies?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy or cryo-electron microscopy to resolve peptide-receptor binding conformations. For computational modeling, apply molecular dynamics simulations with force fields optimized for peptide-protein interactions. Validate predictions via mutagenesis studies targeting receptor binding pockets .
Q. What statistical approaches are suitable for analyzing dose-response relationships in Motilin-(1-11) functional assays?
- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) should be applied to determine EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to address variability in biological replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Motilin-(1-11) across different in vivo models?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., species-specific receptor isoforms, fasting protocols). Design cross-validation experiments using isogenic animal models and standardized motility metrics (e.g., wireless motility capsules). Apply meta-analysis techniques to quantify heterogeneity across studies .
Q. What strategies are effective in optimizing the stability of Motilin-(1-11) in physiological conditions for longitudinal studies?
- Methodological Answer : Incorporate chemical modifications (e.g., D-amino acid substitutions, PEGylation) to reduce enzymatic degradation. Use lipid-based nanoformulations or encapsulation in biodegradable polymers to enhance bioavailability. Validate stability via LC-MS/MS quantification over time in simulated gastric fluid .
Q. How should researchers design experiments to differentiate between direct and indirect effects of Motilin-(1-11) on enteric neurons?
- Methodological Answer : Employ optogenetic silencing of specific neuronal populations in transgenic models combined with calcium imaging. Use selective pharmacological inhibitors (e.g., tetrodotoxin for sodium channels) to isolate direct receptor-mediated effects. Include tissue-specific knockout models to confirm mechanistic pathways .
Q. What ethical and technical considerations are critical when transitioning from preclinical to human studies involving Motilin-(1-11)?
- Methodological Answer : Adhere to Good Clinical Practice (GCP) guidelines for phase I trials, including informed consent and dose-escalation protocols. Use validated biomarkers (e.g., plasma motilin levels, gastric MRI) to monitor efficacy and safety. Ensure blinding and randomization to mitigate placebo effects .
Data Management & Reproducibility
Q. What frameworks ensure reproducibility when sharing Motilin-(1-11) research data?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., motility recordings, NMR spectra) in repositories like Zenodo or Figshare. Provide detailed metadata, including experimental conditions (pH, temperature) and instrument calibration logs .
Q. How can conflicting results in Motilin-(1-11) receptor localization studies be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
